2-Methyl-3-(trifluoromethyl)benzyl alcohol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

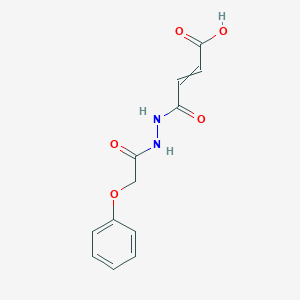

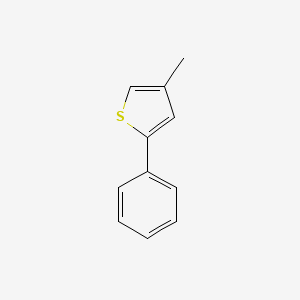

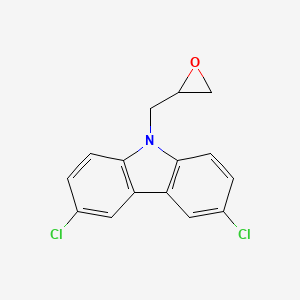

“2-Methyl-3-(trifluoromethyl)benzyl alcohol” is a chemical compound with the CAS Number: 261952-12-9 . Its IUPAC name is [2-methyl-3-(trifluoromethyl)phenyl]methanol . It is a solid substance at room temperature .

Molecular Structure Analysis

The molecular formula of “2-Methyl-3-(trifluoromethyl)benzyl alcohol” is C9H9F3O . The InChI code is 1S/C9H9F3O/c1-6-7(5-13)3-2-4-8(6)9(10,11)12/h2-4,13H,5H2,1H3 .

Chemical Reactions Analysis

While specific chemical reactions involving “2-Methyl-3-(trifluoromethyl)benzyl alcohol” are not available, alcohols in general can undergo several types of reactions. These include conversion into alkyl halides, tosylates, dehydration to yield alkenes, and conversion into esters .

Physical And Chemical Properties Analysis

“2-Methyl-3-(trifluoromethyl)benzyl alcohol” has a molecular weight of 190.16 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4 . The compound has a rotatable bond count of 1 . Its exact mass and monoisotopic mass are 190.06054939 g/mol . The topological polar surface area is 20.2 Ų .

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Intermediates

2-Methyl-3-(trifluoromethyl)benzyl alcohol: is utilized as an intermediate in the synthesis of various pharmaceutical compounds. The trifluoromethyl group is a common moiety in many drug molecules due to its lipophilic nature, which can enhance the bioavailability of drugs . This compound can be used to introduce the trifluoromethyl group into new drug candidates, potentially improving their pharmacokinetic properties.

Organic Synthesis

In organic chemistry, this alcohol serves as a precursor for benzylic functionalization. It can undergo free radical bromination, nucleophilic substitution, and oxidation, which are fundamental reactions for creating complex molecules . Its role in the synthesis of highly electron-poor fluorine-containing alkenes is also notable, as these structures are valuable in various chemical applications .

Material Science

The compound’s utility extends to material science, where it can be involved in the synthesis of novel materials. For instance, its derivatives can be used in the development of new polymers or coatings that require specific fluorinated substructures to achieve desired physical properties .

Analytical Chemistry

2-Methyl-3-(trifluoromethyl)benzyl alcohol: can be employed as a standard or reference compound in analytical methods such as NMR spectroscopy. Its unique chemical shifts due to the trifluoromethyl group can aid in the analysis and identification of similar compounds .

Biochemistry Research

In biochemistry, this alcohol may be used to study enzyme-catalyzed reactions involving benzylic substrates. It can act as a substrate or inhibitor in enzymatic assays to understand the mechanism of action of enzymes that process benzylic compounds .

Environmental Research

Environmental research can benefit from the use of 2-Methyl-3-(trifluoromethyl)benzyl alcohol in the study of the environmental fate of fluorinated compounds. Its behavior in various environmental conditions can provide insights into the degradation and persistence of fluorinated pollutants .

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . The hazard statements associated with it are H302, H315, H320, and H335 . Precautionary measures include avoiding contact with skin, eyes, or clothing, avoiding ingestion and inhalation, and ensuring adequate ventilation .

Eigenschaften

IUPAC Name |

[2-methyl-3-(trifluoromethyl)phenyl]methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F3O/c1-6-7(5-13)3-2-4-8(6)9(10,11)12/h2-4,13H,5H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCUGIKIVMHDQQQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1C(F)(F)F)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70379614 |

Source

|

| Record name | 2-Methyl-3-(trifluoromethyl)benzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70379614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methyl-3-(trifluoromethyl)benzyl alcohol | |

CAS RN |

261952-12-9 |

Source

|

| Record name | 2-Methyl-3-(trifluoromethyl)benzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=261952-12-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyl-3-(trifluoromethyl)benzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70379614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 3-[2-nitro-4-(trifluoromethyl)phenoxy]thiophene-2-carboxylate](/img/structure/B1305606.png)

![2-(Thiophen-2-yl)imidazo[1,2-a]pyridine](/img/structure/B1305622.png)

![4-[(3-Hydroxypropyl)amino]-3-nitrobenzoic acid](/img/structure/B1305627.png)